molecular formula C11H20IN2O2 B1225492 N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide CAS No. 25713-24-0

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide

Cat. No. B1225492
CAS RN: 25713-24-0
M. Wt: 339.19 g/mol
InChI Key: UCTVRHAKQRFPEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl demonstrates the use of stoichiometric oxidation reagents in oxidative reactions. These compounds serve as a catalytic or stoichiometric oxidant in various oxidative processes, showcasing their broad applicability in synthesis chemistry (Mercadante et al., 2013).

Molecular Structure Analysis

Structural analysis through X-ray diffraction and spectral methods like NMR is crucial for understanding the molecular geometry and electronic structure of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide and its derivatives. Studies have detailed the synthesis and structural elucidation of similar compounds, providing insights into their molecular frameworks and the impact of substituents on their overall structure (Sen' et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including oxidative reactions where they act as oxidants. The ability to undergo transformations under different conditions highlights their chemical versatility and potential utility in organic synthesis. For example, the synthesis and use of 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl in oxidative reactions demonstrate their capacity to function in various chemical environments (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide and related compounds, such as solubility, melting point, and stability, are essential for their application in chemical syntheses and industrial processes. These properties are determined by their molecular structure and are critical for handling and application in various reactions.

Chemical Properties Analysis

The chemical properties, including reactivity, oxidation potential, and interaction with various substrates, define the utility of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide in synthesis and other chemical processes. Their role as oxidants in specific reactions and the ability to be synthesized from readily available starting materials make them valuable in organic chemistry and material science (Mico et al., 1997).

Scientific Research Applications

  • Cooperative Catalysis

    • Field : Chemistry
    • Application : TEMPO nanocatalysts have been used in the development of ultraviolet (UV) light-regulated cooperative catalysts .
    • Method : Azobenzene-containing polyimides were used as supports for the controllable synthesis of Cu/TEMPO nanocatalysts .
    • Results : The size of aromatic stacking clusters might be regulated by the UV light-responsive azobenzene units of polyimides .
  • Electrochemical Preparation

    • Field : Electrochemistry
    • Application : TEMPO has been used in the electrochemical preparation of 1-oxyl-2,2,6,6-tetramethyl-4-aminopiperidine .
    • Method : The exact method is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Oxidation of Organic Substrates

    • Field : Organic Chemistry
    • Application : TEMPO is used in the oxidation of several organic substrates, such as amines, phosphines, phenols, anilines, and particularly primary and secondary alcohols .
    • Method : The exact method is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Preparation of Hibarimicinone and 4-Substituted Quinazoline

    • Field : Organic Synthesis
    • Application : TEMPO is used in the preparation of hibarimicinone and 4-substituted quinazoline .
    • Method : The exact method is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • UV Light-Regulated Cooperative Catalysts

    • Field : Chemistry
    • Application : TEMPO nanocatalysts have been used in the development of ultraviolet (UV) light-regulated cooperative catalysts .
    • Method : Azobenzene-containing polyimides were used as supports for the controllable synthesis of Cu/TEMPO nanocatalysts .
    • Results : The size of aromatic stacking clusters might be regulated by the UV light-responsive azobenzene units of polyimides .
  • Hindered Amine UV Stabilizer

    • Field : Material Science
    • Application : TEMPO can be used as a hindered amine UV stabilizer in plastic materials .
    • Method : Titanium oxide (TiO2)/TEMPO may be used in amine-induced light stabilizers in the synthesis of recyclable water-based polyurethane with poly(oxytetramethylene)glycol (PTMG) .
    • Results : The results or outcomes of this application are not specified in the source .
  • Preparation of Hibarimicinone and 4-Substituted Quinazoline

    • Field : Organic Synthesis
    • Application : TEMPO is used in the preparation of hibarimicinone and 4-substituted quinazoline .
    • Method : The exact method is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Hindered Amine UV Stabilizer

    • Field : Material Science
    • Application : TEMPO can be used as a hindered amine UV stabilizer in plastic materials .
    • Method : Titanium oxide (TiO2)/TEMPO may be used in amine-induced light stabilizers in the synthesis of recyclable water-based polyurethane with poly(oxytetramethylene)glycol (PTMG) .
    • Results : The results or outcomes of this application are not specified in the source .

properties

InChI

InChI=1S/C11H20IN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8H,5-7H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTVRHAKQRFPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180405
Record name N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide

CAS RN

25713-24-0
Record name 4-(2-Iodoacetamido)-2,2,6,6-tetramethylpiperidine-1-oxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25713-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25713-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
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Citations

For This Compound
59
Citations
PF Coleman - Biochemistry, 1977 - ACS Publications
Patrick F. Coleman* abstract: The binding of oxygen and 1-oxyl-2, 2, 6, 6-tetramethylpiperidine 4-triphosphate (spin-labeled triphosphate) to normal adult human hemoglobin (HbA) …
Number of citations: 3 pubs.acs.org
P Brûlet, HM McConnell - Proceedings of the National …, 1976 - National Acad Sciences
A study has been made of the interaction of specific anti-nitroxide (anti-spin label) IgG antibodies, Fab fragments, complement, and liposomes containing dimyristoylphosphatidylcholine…
Number of citations: 87 www.pnas.org
T Shiga, Y UEDA, I TYUMA - The Journal of Biochemistry, 1972 - jstage.jst.go.jp
N-1-Oxyl-2, 2, 6, 6-tetramethyl-4-piperidinyl-iodoacetamide spin-labeled human adult hemoglobin has been combined with 02, CO, and various nitrosobenzene derivatives and its …
Number of citations: 4 www.jstage.jst.go.jp
C Ho, JJ Baldassare… - Proceedings of the …, 1970 - National Acad Sciences
The spin label technique has been used to study human hemoglobins A, F, Zürich, and Chesapeake as a function of carbon monoxide saturation. The experimental results suggest that …
Number of citations: 25 www.pnas.org
S Nakayama, M Aoki, T Watanabe… - The Journal of …, 1988 - academic.oup.com
The hemoglobins of human and five non-human primates were spin-labeled with N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide, and the ESR spectra of their deoxy, oxy, …
Number of citations: 3 academic.oup.com
RW Sleigh, RW Burley - Archives of Biochemistry and Biophysics, 1973 - Elsevier
To help interpret the electron spin resonance (esr) spectra of spin-labeled actin, the positions of attachment of the spin labels, N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl) maleimide and …
Number of citations: 17 www.sciencedirect.com
JK Moffat - Journal of Molecular Biology, 1971 - Elsevier
The structure of horse carboxyhaemoglobin reacted with the spin label N-(1-oxyl-2, 2,6,6-tetramethyl-4-piperidinyl)iodoacetamide has been determined by X-ray difference Fourier …
Number of citations: 76 www.sciencedirect.com
JC Seidel, M Chopek, J Gergely - Biochemistry, 1970 - ACS Publications
JC Seidel, t M. Chopek, J and J. Gergely abstract: Titration of myosin with the spin label, N-(1-oxyl-2, 2, 6, 6-tetramethyl-4-piperidinyl) iodoacetamide, indi-cates the presence of two …
Number of citations: 107 pubs.acs.org
ME Johnson, DM Scholler, BM Hoffman… - Biochimica et Biophysica …, 1978 - Elsevier
Using variable temperature techniques, the spin label spectral resolution of hemoglobin labeled at the β93 cysteines with N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide has …
Number of citations: 3 www.sciencedirect.com
P Champeil, S Büschlen-Boucly, F Bastide… - Journal of Biological …, 1978 - Elsevier
In sarcoplasmic reticulum fragments, chemical reactivity of calcium ATPase -SH groups toward N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)-iodoacetamide (ISL) was estimated by …
Number of citations: 66 www.sciencedirect.com

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